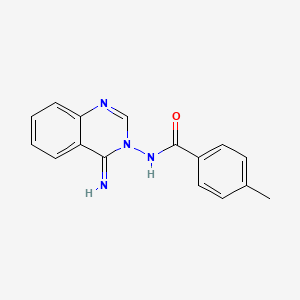![molecular formula C23H24N2O2 B11029514 (4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11029514.png)
(4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines a phenyl group, a quinoline derivative, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a phenyl-substituted oxazole under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the quinoline or oxazole rings, leading to different derivatives.
Substitution: The phenyl group or other parts of the molecule can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-[(Z)-1-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylidene]-1,3-thiazol-5-one: Similar structure but with a thiazole ring instead of an oxazole ring.
2-Phenyl-4-[(Z)-1-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylidene]-1,3-imidazol-5-one: Similar structure but with an imidazole ring.
Uniqueness
The uniqueness of 2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H24N2O2/c1-15-14-23(2,3)25(4)20-11-10-16(12-18(15)20)13-19-22(26)27-21(24-19)17-8-6-5-7-9-17/h5-13,15H,14H2,1-4H3/b19-13- |
InChI Key |
ZUTODBBCBVHGNL-UYRXBGFRSA-N |
Isomeric SMILES |
CC1CC(N(C2=C1C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C)(C)C |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate](/img/structure/B11029431.png)
![[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate](/img/structure/B11029438.png)
![(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029440.png)

![N-(3,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029458.png)
![6,8,8,9-Tetramethyl-3-(6-oxo-2-phenyl-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11029466.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11029474.png)

![2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11029484.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11029486.png)

![1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B11029497.png)
![2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11029500.png)
![5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11029502.png)
